octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAUAZQMGVPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride can be achieved through several methods. One common approach involves the reduction of a pyridine ring followed by cyclization. For instance, a typical synthetic route may involve the reduction of a pyridine derivative using a reducing agent such as Raney nickel under hydrogenation conditions . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction can be carried out in water or mixtures of water and organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The temperature is maintained between 20°C and 40°C, with the reaction time ranging from 70 to 200 hours .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyrrolo[3,2-b]pyridine derivatives with various functional groups.
Reduction: Formation of fully reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives with different nucleophiles.
Scientific Research Applications
Chemical Synthesis and Reactions
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride serves as a versatile building block in organic synthesis. It can undergo several chemical transformations:
- Oxidation : Converts the compound into pyridine derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to more saturated compounds using lithium aluminum hydride.
- Substitution : Chlorine atoms in the compound can be substituted with nucleophiles under specific conditions.
These reactions allow for the creation of complex organic molecules, making it valuable in synthetic organic chemistry.
Biological Applications
The compound's unique structure enables its use in biological studies and therapeutic development. Notable applications include:
- Cancer Therapy : Research indicates that derivatives of pyrrolo compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted a derivative with potent activity against FGFR1, showing IC50 values as low as 7 nM against breast cancer cells .
- Antibacterial Activity : The compound is an intermediate in the synthesis of Moxifloxacin, a broad-spectrum antibiotic used to treat respiratory infections and tuberculosis .
- Neurological Research : Pyrrolo derivatives have shown promise in treating diseases affecting the nervous system due to their analgesic and sedative properties .
Case Studies
Several studies illustrate the diverse applications of this compound:
- FGFR Inhibition Study :
- Moxifloxacin Synthesis :
- Antitumor Activity Investigation :
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Versatile reactions including oxidation and reduction |
| Oncology | FGFR inhibitors | Compound 4h shows IC50 = 7 nM against FGFR1 |
| Medicine | Intermediate for Moxifloxacin | Effective against respiratory infections |
| Neurology | Potential analgesic and sedative properties | Active against neurological diseases |
Mechanism of Action
The mechanism of action of octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
4-Methyl-octahydro-1H-pyrrolo[3,2-b]pyridine (QN-2057)
- Substituent Impact : A methyl group at the 4-position (CAS 1369343-83-8) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Purity : 95% .
Substituent Variations in Dihydrochloride Salts
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride (QW-3827)
- Substituent Position : Methyl at the 2-position (CAS 2007921-13-1) may stabilize the bicyclic system through conformational rigidity .
Physicochemical and Hazard Profile Comparison
Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|---|
| Octahydro-1H-pyrrolo[3,4-c]pyridine diHCl | 2665661-03-8 | C₇H₁₆Cl₂N₂ | 199.12 | N/A | None |
| 4-Methyl-octahydro-1H-pyrrolo[3,2-b]pyridine | 1369343-83-8 | C₈H₁₈Cl₂N₂* | ~211.1 (estimated) | 95% | 4-Methyl |
| 1-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine diHCl | 172281-71-9 | C₈H₁₈Cl₂N₂* | ~211.1 (estimated) | 95% | 1-Methyl |
*Estimated based on free base + 2HCl.
Hazard Profiles
Biological Activity
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and its implications in cancer treatment.
Structural Overview
The compound features a saturated pyrrolopyridine structure, which is known for its diverse pharmacological properties. Its unique configuration allows it to interact with various biological pathways, making it a candidate for drug development.
1. Antitumor Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant antitumor properties. For instance, a study identified a series of derivatives that inhibited fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and metastasis. One derivative, compound 4h, demonstrated potent inhibitory activity against FGFR1-4 with IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM respectively .
Table 1: Inhibitory Activity of Compound 4h Against FGFRs
| FGFR Isoform | IC50 Value (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
In vitro studies showed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. It also reduced cell migration and invasion by modulating matrix metalloproteinase-9 (MMP9) and tissue inhibitor of metalloproteinases-2 (TIMP2) levels .
The mechanism by which this compound exerts its effects involves binding to specific receptors involved in cell signaling pathways. The binding affinity to FGFRs suggests that it may disrupt the signaling cascades that promote tumor growth and survival.
Case Study: Inhibition of Tumor Cell Migration
In a controlled study, treatment with compound 4h resulted in decreased invasion capabilities of 4T1 cells when compared to untreated controls. This was attributed to the downregulation of MMP9 expression and upregulation of TIMP2, highlighting the compound's potential as an anti-metastatic agent .
3. Neuroprotective Effects
Beyond its antitumor applications, this compound has shown promise in neuroprotection. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via a one-step cyano-to-pyrrolidine conversion under mild conditions (e.g., catalytic hydrogenation or reductive amination). For example, describes a novel method using inexpensive reagents like ammonium formate and palladium catalysts to achieve efficient ring closure. Reaction temperature (20–60°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect stereoselectivity and yield (65–85%) .
- Key Considerations : Monitor intermediates via LC-MS to avoid over-reduction of the pyrrolidine ring.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the bicyclic framework and dihydrochloride salt formation (e.g., downfield shifts for NH protons at δ 9–10 ppm) .
- X-ray crystallography : Resolve stereochemistry of the octahydro-pyrrolopyridine core (e.g., provides a resolved structure for a related chiral derivative) .
- HPLC-MS : Assess purity (>98%) and detect residual solvents (e.g., acetonitrile <0.1%) .
Q. What are the primary pharmacological applications of this compound in academic research?
- Applications :
- Receptor binding studies : Acts as a sigma ligand precursor () for neurological targets (e.g., σ1/σ2 receptors). Functionalize the pyrrolidine nitrogen for structure-activity relationship (SAR) studies .
- Enzyme inhibition : Used to design rigidified analogs for kinases or proteases due to its bicyclic scaffold .
Q. What stability protocols are recommended for long-term storage?
- Methodology : Store as a lyophilized solid at -20°C under inert gas (argon). Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C. Degradation products (e.g., pyrrolidine ring-opening) can be tracked via TLC (Rf 0.3 in 9:1 CHCl:MeOH) .
Advanced Research Questions
Q. How can researchers address contradictions in reported binding affinities for sigma receptor subtypes?
- Methodology :
- Assay validation : Compare radioligand binding (e.g., -DTG for σ2) across cell lines (CHO vs. HEK293) to control for membrane protein expression variability .
- Molecular docking : Use Schrödinger Maestro to model interactions between the compound’s bicyclic core and σ1 transmembrane domains. Adjust protonation states (pH 7.4 vs. 5.5) to explain affinity discrepancies .
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Methodology :
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring-closing steps to achieve >90% ee .
- Resolution : Separate diastereomers via dihydrochloride salt formation with L-tartaric acid () .
Q. How does the compound’s conformational rigidity influence its pharmacokinetic profile?
- Methodology :
- MD simulations : Analyze the compound’s solvent-accessible surface area (SASA) to predict blood-brain barrier permeability (e.g., low SASA correlates with CNS penetration) .
- In vitro assays : Measure metabolic stability in hepatocyte models (e.g., CYP3A4 inhibition) using LC-MS/MS .
Q. What analytical techniques resolve discrepancies in purity assessments between labs?
- Methodology :
- Inter-lab calibration : Use a certified reference standard (e.g., USP-grade) to harmonize HPLC retention times and UV detection (λ = 254 nm) .
- ICP-OES : Quantify chloride counterion stoichiometry (2:1) to confirm dihydrochloride formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
